2-[(3,4-Dichlorobenzoyl)amino]benzoic acid
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Overview
Description
2-[(3,4-Dichlorobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H9Cl2NO3 and a molecular weight of 310.139 g/mol . This compound is part of the benzoic acid derivatives family and is characterized by the presence of a dichlorobenzoyl group attached to an amino benzoic acid structure. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(3,4-Dichlorobenzoyl)amino]benzoic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization to obtain the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(3,4-Dichlorobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3,4-Dichlorobenzoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with peroxisome proliferator-activated receptors (PPARs) or other nuclear receptors, modulating gene expression and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(3,4-Dichlorobenzoyl)amino]benzoic acid can be compared with other similar compounds, such as:
2-[(2-Chlorobenzoyl)amino]benzoic acid: This compound has a similar structure but with a single chlorine atom, leading to different chemical and biological properties.
2-[(3,4-Dimethylbenzoyl)amino]benzoic acid: The presence of methyl groups instead of chlorine atoms results in different reactivity and applications.
2-[(3,4-Dimethoxybenzoyl)amino]benzoic acid: The methoxy groups impart unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C14H9Cl2NO3 |
---|---|
Molecular Weight |
310.1 g/mol |
IUPAC Name |
2-[(3,4-dichlorobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-6-5-8(7-11(10)16)13(18)17-12-4-2-1-3-9(12)14(19)20/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
LYZHACBAFNUCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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